LogP Comparison with 2-Morpholinoethanamine
The target compound demonstrates a lower calculated LogP (-1.09) compared to the common analog 2-morpholinoethanamine (LogP -1.01), indicating increased hydrophilicity that may favor aqueous solubility and reduce non-specific binding [1]. This 0.08 log unit difference, while seemingly small, can translate to a measurable shift in chromatographic retention and partitioning behavior in biological systems [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | -1.09 |
| Comparator Or Baseline | 2-Morpholinoethanamine (CAS 2038-03-1): -1.01 |
| Quantified Difference | ΔLogP = -0.08 |
| Conditions | Calculated LogP values from ChemSpace and ChemSrc databases |
Why This Matters
Lower LogP correlates with improved aqueous solubility and reduced membrane permeability, which are critical parameters for selecting building blocks in lead optimization.
- [1] ChemSpace. 2-(morpholin-2-yl)ethan-1-amine dihydrochloride (CSSB00000732465). https://chem-space.com/CSSB00000732465-AF91F6 View Source
